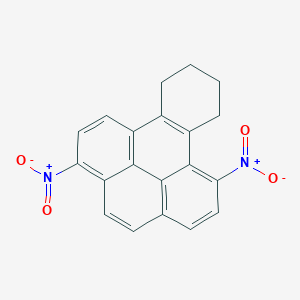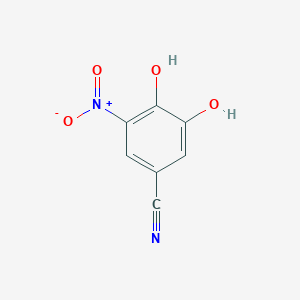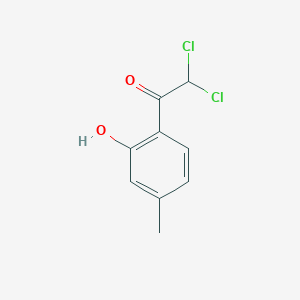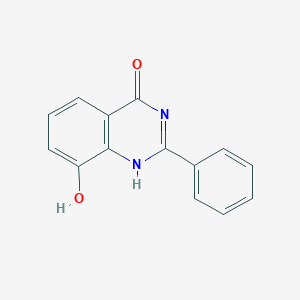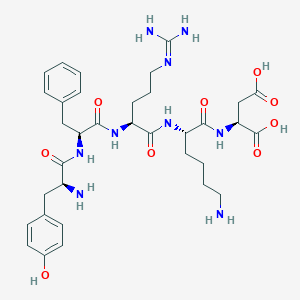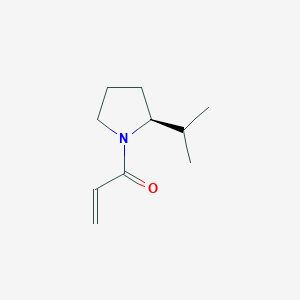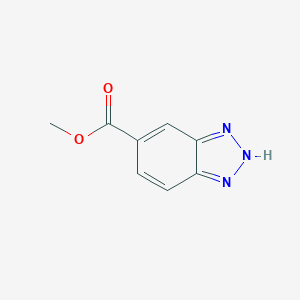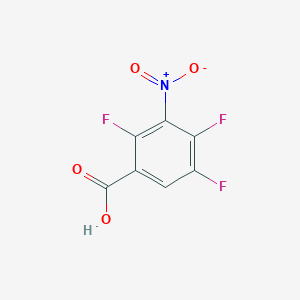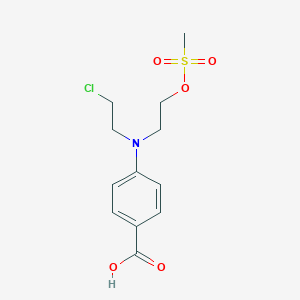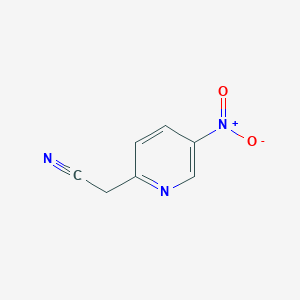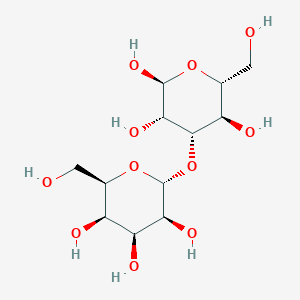![molecular formula C11H10N2OS B056208 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one CAS No. 124954-38-7](/img/structure/B56208.png)
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has attracted significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. In
Mécanisme D'action
The mechanism of action of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components.
Effets Biochimiques Et Physiologiques
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of important cellular components. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one for lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound is also relatively easy to synthesize using different methods. However, one of the limitations for lab experiments is the lack of a full understanding of its mechanism of action. Additionally, this compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. One direction is to further explore its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Another direction is to investigate its potential as an antifungal and antibacterial agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its specific targets in cells. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Conclusion
In conclusion, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one is a heterocyclic compound that has shown potential applications in various fields of scientific research. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively. Further research is needed to fully understand its potential as a neuroprotective agent and for the treatment of Alzheimer's disease, as well as its potential as an antifungal and antibacterial agent. Additionally, there is potential for the development of new fluorescent probes based on this compound for the detection of metal ions in different biological systems.
Méthodes De Synthèse
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-bromoacetophenone in the presence of potassium carbonate in dimethylformamide. The resulting product is then treated with sulfur and sodium hydroxide to obtain 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one. Other methods involve the use of different reagents and solvents.
Applications De Recherche Scientifique
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has shown potential applications in various fields of scientific research. One of the main applications is in the development of new drugs. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, 2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one has been used as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
124954-38-7 |
|---|---|
Nom du produit |
2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one |
Formule moléculaire |
C11H10N2OS |
Poids moléculaire |
218.28 g/mol |
Nom IUPAC |
2-methyl-7,8-dihydro-5H-[1,3]thiazolo[5,4-g]quinolin-6-one |
InChI |
InChI=1S/C11H10N2OS/c1-6-12-9-5-8-7(4-10(9)15-6)2-3-11(14)13-8/h4-5H,2-3H2,1H3,(H,13,14) |
Clé InChI |
IRAUESXYXUJUBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
SMILES canonique |
CC1=NC2=C(S1)C=C3CCC(=O)NC3=C2 |
Synonymes |
Thiazolo[5,4-g]quinolin-6(5H)-one, 7,8-dihydro-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



